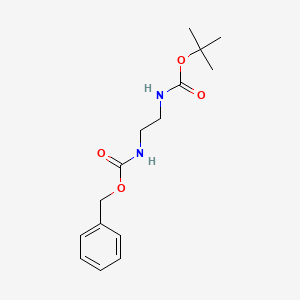

Benzyl tert-butyl ethane-1,2-diyldicarbamate

Description

Properties

IUPAC Name |

benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-10-9-16-13(18)20-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRSLPBOKBJBBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327586 | |

| Record name | NSC668025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77153-05-0 | |

| Record name | NSC668025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyl tert-butyl ethane-1,2-diyldicarbamate synthesis protocol

An In-depth Technical Guide to the Synthesis of Benzyl tert-butyl ethane-1,2-diyldicarbamate

Introduction

Benzyl tert-butyl ethane-1,2-diyldicarbamate is a differentially protected diamine linker, invaluable in the fields of medicinal chemistry, peptide synthesis, and materials science. Its structure incorporates an ethylenediamine scaffold functionalized with two distinct and orthogonally removable protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[1] This orthogonal arrangement allows for the selective deprotection and subsequent functionalization of one amine while the other remains protected, a critical requirement for the stepwise construction of complex molecules.

This guide provides a comprehensive, technically-grounded protocol for the synthesis of Benzyl tert-butyl ethane-1,2-diyldicarbamate. As senior application scientists, we move beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale that inform the procedural choices, ensuring a robust and reproducible synthesis. The protocol is designed to be self-validating, with in-process controls and characterization checkpoints to guide the researcher.

Section 1: The Principle of Orthogonal Protection: Synthetic Strategy

The core challenge in synthesizing this molecule is the selective protection of two chemically equivalent primary amines on the ethylenediamine starting material. A statistical approach would yield an intractable mixture of mono-protected, di-protected, and unprotected species. The strategy, therefore, relies on a two-step sequential protection. The choice of which protecting group to introduce first—Boc or Cbz—is dictated by the overall synthetic plan for the final molecule.[1]

-

Pathway A (Boc First): Involves the mono-Boc protection of ethylenediamine, followed by Cbz protection of the remaining free amine. This is often preferred when the subsequent synthetic step requires a robust, non-acidic environment, with the intention of removing the Boc group later under acidic conditions.

-

Pathway B (Cbz First): Involves the mono-Cbz protection, followed by Boc protection. This route is advantageous if the subsequent steps involve acidic conditions or if the final deprotection step is intended to be catalytic hydrogenation.

This guide will detail Pathway A , as the mono-Boc protection of symmetrical diamines is a common and instructive challenge in organic synthesis.[2]

Section 2: Reagent and Safety Overview

Scientific integrity demands a profound respect for safety. The reagents used in this synthesis possess significant hazards. All operations must be conducted within a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

| Reagent | Formula | MW ( g/mol ) | Key Hazards |

| Ethylenediamine | C₂H₈N₂ | 60.10 | Flammable, Harmful if swallowed or in contact with skin, Causes severe skin burns and eye damage, May cause allergic skin or respiratory reactions.[3][4][5][6][7] |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Flammable solid, Fatal if inhaled, Causes skin irritation and serious eye damage, May cause an allergic skin reaction and respiratory irritation.[8][9][10][11] |

| Benzyl chloroformate (Cbz-Cl) | C₈H₇ClO₂ | 170.59 | Causes severe skin burns and eye damage, Fatal if inhaled, May cause cancer, Very toxic to aquatic life.[12][13][14][15] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Skin and eye irritant, Harmful if swallowed or inhaled, Suspected of causing cancer. |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Generally low hazard, but dust may cause mild irritation. |

Section 3: Detailed Synthesis Protocol (Pathway A)

This section provides a step-by-step methodology for the synthesis, starting with the critical mono-protection of ethylenediamine.

Step 1: Synthesis of tert-butyl (2-aminoethyl)carbamate (N-Boc-ethylenediamine)

The primary challenge here is to prevent the formation of the di-protected byproduct, Di-tert-butyl ethane-1,2-diyldicarbamate.[2] The strategy employed relies on two key principles: using a large excess of the diamine to statistically favor mono-substitution and the slow addition of the protecting agent to avoid high local concentrations.[2]

Materials:

-

Ethylenediamine (e.g., 10 equivalents)

-

Di-tert-butyl dicarbonate (Boc₂O) (1 equivalent)

-

Dichloromethane (DCM), reagent grade

-

Deionized Water

-

Sodium chloride (for brine)

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethylenediamine (10 eq.) in dichloromethane. Cool the solution to 0°C using an ice bath with vigorous stirring.

-

Rationale: The use of a large excess of ethylenediamine is a statistical control method to maximize the probability that a molecule of Boc₂O will react with an unprotected diamine rather than the mono-protected product. Cooling to 0°C helps to control the exothermic nature of the reaction and can improve selectivity.

-

-

Slow Addition of Boc₂O: Dissolve Di-tert-butyl dicarbonate (1 eq.) in a separate portion of dichloromethane and load it into the dropping funnel. Add the Boc₂O solution dropwise to the stirred ethylenediamine solution over a period of 2-3 hours.

-

Rationale: Slow, controlled addition is the most critical parameter for achieving high selectivity for the mono-protected product.[2] It prevents localized areas of high Boc₂O concentration, which would lead to the formation of the di-substituted byproduct.

-

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer with water (3x) to remove the excess ethylenediamine. c. Wash the organic layer with a saturated brine solution (1x) to aid in the removal of water.[16]

-

Rationale: The aqueous washes are essential for removing the highly water-soluble excess starting material. Unreacted di-Boc byproduct, being less polar, will remain in the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-Boc-ethylenediamine, typically as a colorless to pale yellow oil or waxy solid. The product can be used in the next step, or purified further by column chromatography if necessary.[17]

Step 2: Synthesis of Benzyl tert-butyl ethane-1,2-diyldicarbamate

With the mono-protected intermediate in hand, the second protection is a more conventional acylation reaction.

Materials:

-

N-Boc-ethylenediamine (1 equivalent)

-

Benzyl chloroformate (Cbz-Cl) (1.05 equivalents)

-

Sodium bicarbonate (NaHCO₃) (2-3 equivalents)

-

Tetrahydrofuran (THF) and Water (or Dichloromethane)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the crude N-Boc-ethylenediamine (1 eq.) in a 2:1 mixture of THF and water.[1] Add sodium bicarbonate (2-3 eq.) to the solution. Cool the mixture to 0°C in an ice bath.

-

Rationale: This is a Schotten-Baumann reaction condition. The biphasic system helps to manage the reagents, and the sodium bicarbonate acts as a base to neutralize the hydrochloric acid that is generated as a byproduct of the reaction, driving the equilibrium towards the product.

-

-

Addition of Cbz-Cl: Slowly add Benzyl chloroformate (1.05 eq.) to the vigorously stirred solution at 0°C.

-

Rationale: A slight excess of the acylating agent ensures complete conversion of the starting material. The reaction is kept cold to prevent potential side reactions and decomposition of the Cbz-Cl.

-

-

Reaction: Allow the reaction to stir at 0°C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-20 hours, monitoring by TLC.[1]

-

Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).[1]

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purification: The crude product is purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to yield the pure Benzyl tert-butyl ethane-1,2-diyldicarbamate.

Section 4: Experimental Workflow and Data Summary

The entire experimental process is visualized in Diagram 2, providing a clear, top-level view of the workflow.

Quantitative Data Summary:

| Step | Reagent | MW ( g/mol ) | Molar Eq. | Sample Mass (g) | Moles (mmol) |

| 1 | Di-tert-butyl dicarbonate | 218.25 | 1.0 | 5.46 | 25.0 |

| Ethylenediamine | 60.10 | 10.0 | 15.03 | 250.0 | |

| 2 | N-Boc-ethylenediamine | 160.22 | 1.0 | (from Step 1) | ~25.0 |

| Benzyl chloroformate | 170.59 | 1.05 | 4.48 | 26.25 | |

| Sodium bicarbonate | 84.01 | 2.5 | 5.25 | 62.5 | |

| Product | Final Product | 294.35 | - | Expected Yield: ~5.9 g | (80% over 2 steps) |

Section 5: Characterization

The identity and purity of the final product, Benzyl tert-butyl ethane-1,2-diyldicarbamate, must be confirmed through rigorous analytical techniques.

-

Molecular Formula: C₁₅H₂₂N₂O₄[18]

-

Molecular Weight: 294.35 g/mol [18]

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity. A typical eluent system would be 30-50% Ethyl Acetate in Hexane.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure. Key expected signals in ¹H NMR include the singlet for the nine tert-butyl protons (~1.4 ppm), multiplets for the four ethylenediamine protons (~3.2-3.4 ppm), the singlet for the two benzylic protons (~5.1 ppm), and the multiplet for the five aromatic protons (~7.3 ppm).

-

Mass Spectrometry (MS): To confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 295.16.

Conclusion

The synthesis of Benzyl tert-butyl ethane-1,2-diyldicarbamate is a prime example of strategic chemical protection. By carefully controlling reaction conditions, particularly in the initial mono-protection step, a high yield of the desired orthogonally protected diamine can be achieved. This guide provides a robust, well-rationalized protocol that empowers researchers to reliably produce this versatile chemical building block for applications in drug discovery and advanced material synthesis.

References

-

Vertex AI Search. Ethylenediamine Safety Data Sheet | CAS: 107-15-3. 3

-

Thermo Fisher Scientific. Ethylenediamine - SAFETY DATA SHEET. 4

-

Carl ROTH. Safety Data Sheet: Di-tert-butyl dicarbonate. 8

-

Fisher Scientific. SAFETY DATA SHEET - Di-tert-butyl dicarbonate. 9

-

Carl ROTH. Safety Data Sheet: Di-tert-butyl dicarbonate. 10

-

Santa Cruz Biotechnology. Di-tert-butyl Dicarbonate (ca. 30% in Toluene) Material Safety Data Sheet. 19

-

Thermo Fisher Scientific. SAFETY DATA SHEET - Di-tert-butyl dicarbonate. 11

-

Carl ROTH. Safety Data Sheet: Ethylenediamine. 5

-

Chemos GmbH & Co.KG. Safety Data Sheet: Benzyl chloroformate. 12

-

SynQuest Labs. Benzyl chloroformate Safety Data Sheet. 13

-

CDH Fine Chemical. Ethylene Diamine CAS No 107-15-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. 20

-

TCI Chemicals. SAFETY DATA SHEET - Benzyl Chloroformate. 14

-

Fisher Scientific. SAFETY DATA SHEET - Benzyl chloroformate, stabilized. 21

-

Carl ROTH. Safety Data Sheet: Ethylenediamine. 22

-

BenchChem. Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide. 2

-

Merck Millipore. SAFETY DATA SHEET - Benzyl chloroformate. 15

-

BenchChem. A Head-to-Head Battle: Boc vs. Cbz for Protecting Ethylenediamine. 1

-

Scholars Research Library. Der Pharma Chemica. 16

-

Master Organic Chemistry. Amine Protection and Deprotection.

-

ResearchGate. How to protect one amine group in ethylenediamine, it's possible?. 23

-

ChemScene. 77153-05-0 | Benzyl tert-butyl ethane-1,2-diyldicarbamate. 18

-

Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester. 24

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nextsds.com [nextsds.com]

- 4. thermofishersci.in [thermofishersci.in]

- 5. carlroth.com [carlroth.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. carlroth.com [carlroth.com]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. chemos.de [chemos.de]

- 13. synquestlabs.com [synquestlabs.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. researchgate.net [researchgate.net]

- 18. chemscene.com [chemscene.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 21. fishersci.com [fishersci.com]

- 22. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 24. Organic Syntheses Procedure [orgsyn.org]

Benzyl tert-butyl ethane-1,2-diyldicarbamate chemical properties

An In-depth Technical Guide to Benzyl tert-butyl ethane-1,2-diyldicarbamate: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of Orthogonal Protection

In the intricate field of medicinal chemistry and organic synthesis, the ability to selectively modify a molecule at specific positions is paramount. Benzyl tert-butyl ethane-1,2-diyldicarbamate, a differentially protected derivative of ethylenediamine, stands as a quintessential example of a strategic building block designed for this purpose. It features two of the most common amine protecting groups in synthetic chemistry: the benzyloxycarbonyl (Cbz) group and the tert-butoxycarbonyl (Boc) group.

The true value of this compound lies in the orthogonality of these two groups; each can be removed under specific conditions that leave the other intact. The Boc group is labile to acid, while the Cbz group is removed by catalytic hydrogenolysis. This property transforms the simple ethylenediamine scaffold into a versatile linker, enabling chemists to sequentially introduce different functionalities at either nitrogen atom. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and characterization, and an exploration of its applications for researchers and drug development professionals.

Core Chemical and Physical Properties

Benzyl tert-butyl ethane-1,2-diyldicarbamate is also known by its synonym, N-(Benzyloxycarbonyl)-N'-(tert-butoxycarbonyl)ethylenediamine.[1] It typically appears as a white to off-white solid and is soluble in common organic solvents such as dichloromethane and dimethylformamide.[1]

Physicochemical Data Summary

The fundamental properties of the compound are summarized below. These values are critical for planning synthetic transformations, purification, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 77153-05-0 | [2][3] |

| Molecular Formula | C₁₅H₂₂N₂O₄ | [2] |

| Molecular Weight | 294.35 g/mol | [2] |

| IUPAC Name | Benzyl N-[2-(tert-butoxycarbonylamino)ethyl]carbamate | |

| SMILES | O=C(OCC1=CC=CC=C1)NCCNC(OC(C)(C)C)=O | [2][4] |

| Topological Polar Surface Area (TPSA) | 76.66 Ų | [2] |

| logP | 2.4375 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 5 | [2] |

| Storage Conditions | Store at room temperature or 2-8°C, sealed in a dry environment | [2][3] |

// Manually position nodes around the central compound cas [label="CAS: 77153-05-0", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2.5,1.5!"]; formula [label="Formula: C₁₅H₂₂N₂O₄", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2.5,1.5!"]; mw [label="MW: 294.35", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", pos="2.5,-1.5!"]; smiles [label="SMILES: O=C(OCC1=...)NCCNC(...)=O", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2.5,-1.5!"];

// Edges from central compound to properties compound -> cas [color="#5F6368"]; compound -> formula [color="#5F6368"]; compound -> mw [color="#5F6368"]; compound -> smiles [color="#5F6368"]; } }

Synthesis and Purification Workflow

The synthesis of asymmetrically protected diamines requires a strategic approach to differentiate between two chemically equivalent amine groups. A common and effective method involves the selective protection of one amine as its hydrochloride salt, rendering it non-nucleophilic, which allows the free amine to be protected with the first group (Boc). Subsequent neutralization liberates the second amine for reaction with the Cbz protecting group.

Experimental Protocol: Synthesis

This protocol details a robust "one-pot" method for synthesizing the target compound.[5][6]

Step 1: Selective Mono-Protonation of Ethylenediamine

-

To a stirred solution of anhydrous methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add ethylenediamine (1.0 equivalent).

-

Slowly add a solution of hydrochloric acid (1.0 equivalent, e.g., from acetyl chloride or as a standardized solution in methanol) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir for 30 minutes at 0 °C. This forms the ethylenediamine monohydrochloride salt in situ.

Causality: The addition of one equivalent of acid protonates one of the two amine groups. The resulting ammonium salt is no longer nucleophilic, effectively "protecting" it and allowing the subsequent reaction to occur selectively at the remaining free amine.

Step 2: Introduction of the Boc Protecting Group

-

To the same flask, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equivalent) in methanol dropwise.

-

Add triethylamine (TEA, 1.0 equivalent) to neutralize the HCl generated during the carbamate formation.

-

Allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material. The product of this step is N-Boc-ethylenediamine.

Step 3: Introduction of the Cbz Protecting Group

-

Cool the reaction mixture back to 0 °C.

-

Add an additional equivalent of a base, such as triethylamine (1.1 equivalents), to neutralize the ammonium salt and liberate the second amine.

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.0 equivalent) dropwise.

-

Allow the reaction to warm to room temperature and stir for another 4-6 hours until TLC analysis indicates the completion of the reaction.

Step 4: Workup and Isolation

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Experimental Protocol: Purification by Recrystallization

The crude product, often an oil or waxy solid, can be purified to a high degree by recrystallization, a technique that relies on the differential solubility of the compound and impurities in a solvent system at varying temperatures.[7][8]

-

Transfer the crude product to an Erlenmeyer flask.

-

Select an appropriate solvent system. A common choice for carbamates is a binary mixture like ethyl acetate/hexane.[9]

-

Add a minimal amount of the more polar solvent (ethyl acetate) and heat the mixture gently (e.g., on a hot plate) until the solid completely dissolves.

-

While the solution is still warm, slowly add the less polar solvent (hexane) dropwise until the solution becomes faintly cloudy (the point of saturation).[10]

-

If persistent cloudiness occurs, add a few drops of the hot polar solvent (ethyl acetate) until the solution becomes clear again.

-

Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of large, pure crystals.

-

Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.[7]

-

Wash the collected crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.

-

Dry the purified crystals under vacuum to obtain the final product.

Analytical Characterization

Confirming the identity and purity of the synthesized product is a critical step. Standard spectroscopic techniques provide a definitive fingerprint of the molecule.

Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Aromatic Protons (C₆H₅) | δ 7.30 - 7.40 ppm (multiplet, 5H) | Protons on the benzyl ring of the Cbz group. |

| Benzylic Protons (CH₂-Ph) | δ ~5.10 ppm (singlet, 2H) | Methylene protons adjacent to the phenyl ring. | |

| Amide Protons (N-H) | δ ~5.0 - 5.5 ppm (broad singlet, 2H) | Carbamate N-H protons; shifts can vary with concentration and solvent. | |

| Ethylenediamine Backbone (CH₂-CH₂) | δ ~3.2 - 3.4 ppm (multiplet, 4H) | Methylene protons of the ethylenediamine linker. | |

| tert-Butyl Protons (C(CH₃)₃) | δ ~1.44 ppm (singlet, 9H) | Nine equivalent protons of the Boc group.[11] | |

| FTIR | N-H Stretch | 3300 - 3400 cm⁻¹ (broad) | Stretching vibration of the N-H bonds in the carbamate groups.[12] |

| C-H Stretch (Aromatic/Aliphatic) | 2850 - 3100 cm⁻¹ | C-H stretches from the benzyl and alkyl portions of the molecule. | |

| C=O Stretch (Carbamate) | ~1690 - 1715 cm⁻¹ (strong) | Characteristic and strong carbonyl stretching frequency for carbamates. [12][13] | |

| N-H Bend | ~1610 cm⁻¹ | Bending vibration of the N-H bond.[12] | |

| C-O Stretch | 1050 - 1250 cm⁻¹ | C-O single bond stretching within the carbamate functional groups.[12] | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z = 294.35 (calculated) | The mass of the intact molecule. |

| (EI) | Common Fragments | m/z = 238 ([M-C₄H₈]⁺) m/z = 199 ([M-Boc]⁺) m/z = 91 ([C₇H₇]⁺) | Fragmentation corresponding to the loss of isobutylene from the Boc group, loss of the entire Boc radical, and formation of the stable tropylium cation from the benzyl group.[14] |

Reactivity and Application in Drug Development

The primary utility of Benzyl tert-butyl ethane-1,2-diyldicarbamate stems from the orthogonal nature of its protecting groups, which allows for selective deprotection and subsequent functionalization.

-

Boc Group Removal: This group is readily cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). These conditions leave the Cbz group completely intact.

-

Cbz Group Removal: This group is classically removed by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst, Pd/C). This is a neutral and mild condition that leaves the acid-sensitive Boc group untouched.

This selective reactivity makes the compound an invaluable linker for synthesizing complex molecules. In drug development, it can be used to:

-

Synthesize Peptide Mimics: The ethylenediamine backbone can serve as a scaffold to attach different amino acid side chains or other functional groups, creating non-natural peptide-like structures.

-

Develop Bifunctional Molecules: It can act as a linker to connect two different pharmacophores, creating molecules that can bind to two different biological targets simultaneously.

-

Facilitate Solid-Phase Synthesis: One end of the deprotected linker can be attached to a solid support resin, allowing for the stepwise construction of a complex molecule on the other end, followed by cleavage from the support.

References

-

Pivato, M. et al. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. [Link]

-

Doron Scientific. Benzyl tert-butyl ethane-1,2-diyldicarbamate. [Link]

-

Thompson, A. et al. (2013). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. NIH Public Access. [Link]

-

PubChem. N-BOC-ethylenediamine. [Link]

-

ResearchGate. FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). [Link]

-

Yu, J. et al. (2010). Methyl carbamate purification by extraction and recrystallization. ResearchGate. [Link]

-

Boyd, R. et al. (2016). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. NIH. [Link]

-

Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

Pharmaffiliates. Benzyl tert-butyl ((1S,2R,4S)-4-(dimethylcarbamoyl)cyclohexane-1,2-diyl)dicarbamate. [Link]

-

ResearchGate. FTIR spectra of a EDA carbamate, b DETA carbamate, and c TETA carbamate. [Link]

-

SciEngine. Methyl carbamate purification by extraction and recrystallazation. [Link]

-

SpectraBase. N-Boc-ethylenediamine. [Link]

-

IIT Kanpur. Recrystallization. [Link]

-

MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]

-

Lee, D. W. & Ha, H.-J. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. [Link]

-

Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

-

Organic Syntheses. Procedure. [Link]

-

Royal Society of Chemistry. Electronic supplementary information Figure S2. 1H NMR spectrum of N-Boc-ethylenediamine (CDCl3). [Link]

-

Torres-García, E. et al. (2015). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Scholars Research Library. Der Pharma Chemica. [Link]

-

Digital Commons @ IWU. The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. [Link]

-

SpectraBase. N-Boc-ethylenediamine - Optional[1H NMR] - Spectrum. [Link]

-

Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids.... [Link]

- Google Patents. WO2018193482A1 - Improved method for the synthesis of 1,2-ethanediamine, n, n'-bis(2-aminoethyl).

Sources

- 1. CAS 77153-05-0: N-Cbz-N'-Boc-ethylenediamine | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. 77153-05-0|Benzyl tert-butyl ethane-1,2-diyldicarbamate|BLD Pharm [bldpharm.com]

- 4. doronscientific.com [doronscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 8. mt.com [mt.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. rsc.org [rsc.org]

- 13. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study | MDPI [mdpi.com]

- 14. acdlabs.com [acdlabs.com]

An In-Depth Technical Guide to Benzyl tert-butyl ethane-1,2-diyldicarbamate: A Versatile Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Orthogonal Protection

In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and peptide chemistry, the ability to selectively mask and unmask reactive functional groups is paramount. This principle of "orthogonal protection" allows for the precise and high-yield construction of complex molecular architectures. Benzyl tert-butyl ethane-1,2-diyldicarbamate (CAS No. 77153-05-0), also known as N-Cbz-N'-Boc-ethylenediamine, stands as a quintessential example of an orthogonally protected building block. It offers the synthetic chemist a stable, versatile, and strategically valuable scaffold for the introduction of an ethylenediamine moiety.

This technical guide provides a comprehensive overview of Benzyl tert-butyl ethane-1,2-diyldicarbamate, from its chemical properties and synthesis to its applications and safe handling. The content herein is designed to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize this reagent in their synthetic endeavors.

Section 1: Physicochemical and Structural Properties

Benzyl tert-butyl ethane-1,2-diyldicarbamate is a white to off-white solid at room temperature. Its structure features an ethylenediamine backbone where the two primary amine functionalities are protected with a benzyloxycarbonyl (Cbz) group and a tert-butoxycarbonyl (Boc) group, respectively. This dual protection is the cornerstone of its synthetic utility.

| Property | Value | Source |

| CAS Number | 77153-05-0 | |

| Molecular Formula | C₁₅H₂₂N₂O₄ | |

| Molecular Weight | 294.35 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as dichloromethane and dimethylformamide | |

| SMILES | O=C(OCC1=CC=CC=C1)NCCNC(OC(C)(C)C)=O |

The Power of Orthogonality: Cbz vs. Boc

The strategic advantage of this molecule lies in the differential lability of the Cbz and Boc protecting groups. This orthogonality allows for the selective deprotection of one amine group while the other remains shielded, enabling sequential and site-specific modifications.

-

Boc (tert-butoxycarbonyl) Group: This group is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent).[1]

-

Cbz (benzyloxycarbonyl) Group: The Cbz group is stable to both acidic and basic conditions but is selectively removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C).[1]

This differential reactivity is the key to its utility as a versatile building block in the synthesis of complex molecules.

Section 2: Synthesis and Purification

The synthesis of Benzyl tert-butyl ethane-1,2-diyldicarbamate is not a trivial one-pot reaction but rather a strategic, sequential process that leverages the principles of selective amine protection. The most logical and commonly employed strategy involves the mono-protection of ethylenediamine, followed by the protection of the remaining free amine with the orthogonal protecting group.

Synthetic Strategy: A Stepwise Approach

A reliable synthetic route involves two key stages:

-

Mono-protection of Ethylenediamine: This is the most critical step, as over-reaction to the di-protected species must be minimized. Several methods have been developed to achieve high yields of the mono-protected intermediate.[2] A common approach involves the slow addition of the protecting group reagent to a large excess of ethylenediamine.[2]

-

Second Protection: The resulting mono-protected ethylenediamine is then reacted with the second protecting group reagent to yield the final orthogonally protected product.

Detailed Experimental Protocol (Exemplary)

The following is a representative, two-step protocol for the laboratory-scale synthesis of Benzyl tert-butyl ethane-1,2-diyldicarbamate.

Step 1: Synthesis of N-Boc-ethylenediamine

This protocol is adapted from methodologies for the selective mono-Boc protection of ethylenediamine.[2]

-

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Methanol

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

2 M Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve a significant excess of ethylenediamine (e.g., 10 equivalents) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve di-tert-butyl dicarbonate (1 equivalent) in methanol and add it to a dropping funnel.

-

Add the (Boc)₂O solution dropwise to the cooled, stirring ethylenediamine solution over a period of 2-3 hours.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with 1 M HCl to remove excess ethylenediamine.

-

Carefully neutralize the aqueous layer with 2 M NaOH and extract with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-ethylenediamine.

-

Step 2: Synthesis of Benzyl tert-butyl ethane-1,2-diyldicarbamate

-

Materials:

-

N-Boc-ethylenediamine (from Step 1)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

-

-

Procedure:

-

Dissolve N-Boc-ethylenediamine (1 equivalent) and sodium bicarbonate (2-3 equivalents) in a mixture of dichloromethane and water.

-

Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Slowly add benzyl chloroformate (1-1.2 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Section 3: Analytical Characterization

While a comprehensive set of publicly available spectra for Benzyl tert-butyl ethane-1,2-diyldicarbamate is limited, its characteristic spectral features can be reliably predicted based on its structure and data from analogous compounds.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A singlet at approximately 1.4 ppm corresponding to the nine protons of the tert-butyl group.

-

Multiplets in the range of 3.1-3.4 ppm for the four protons of the ethylene bridge.

-

A singlet at approximately 5.1 ppm for the two benzylic protons of the Cbz group.

-

A multiplet in the range of 7.2-7.4 ppm for the five aromatic protons of the benzyl group.

-

Broad signals corresponding to the two N-H protons of the carbamate groups.

-

-

¹³C NMR:

-

A resonance around 28 ppm for the methyl carbons of the tert-butyl group.

-

Resonances in the range of 40-45 ppm for the carbons of the ethylene bridge.

-

A resonance around 67 ppm for the benzylic carbon of the Cbz group.

-

A resonance around 80 ppm for the quaternary carbon of the tert-butyl group.

-

Resonances in the aromatic region (127-137 ppm) for the carbons of the benzyl group.

-

Resonances around 156 ppm for the carbonyl carbons of the carbamate groups.

-

Infrared (IR) Spectroscopy

-

N-H Stretching: A characteristic absorption band around 3300 cm⁻¹.

-

C-H Stretching: Bands around 2950 cm⁻¹ (aliphatic) and 3030 cm⁻¹ (aromatic).

-

C=O Stretching: A strong absorption band in the region of 1680-1700 cm⁻¹ characteristic of the carbamate carbonyl groups.

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the molecular ion peak [M+H]⁺ or related adducts such as [M+Na]⁺ would be expected, confirming the molecular weight of the compound.

Section 4: Applications in Drug Discovery and Development

The ethylenediamine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[4] Orthogonally protected ethylenediamines, such as Benzyl tert-butyl ethane-1,2-diyldicarbamate, are invaluable intermediates for the synthesis of these complex drug molecules.

A Versatile Building Block

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, with potential applications in the development of drugs targeting neurological disorders.[5] Its utility stems from the ability to sequentially introduce different functionalities onto the ethylenediamine core.

Peptide and Peptidomimetic Synthesis

In peptide chemistry, the controlled assembly of amino acids is crucial. Benzyl tert-butyl ethane-1,2-diyldicarbamate can be used to introduce a flexible diamine linker into peptide chains or to construct peptidomimetics with enhanced stability and biological activity.[5]

Ligand Synthesis for Catalysis and Bioconjugation

The ethylenediamine scaffold is a common feature in ligands for metal-based catalysts and in bioconjugation linkers. The ability to selectively functionalize the two amine groups of this building block allows for the synthesis of tailored ligands and linkers with specific properties for a wide range of applications.[6]

Section 5: Safety and Handling

-

General Handling: Handle in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a laboratory coat.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

In case of exposure:

-

Skin contact: Wash off immediately with plenty of water.

-

Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: If swallowed, rinse mouth with water and seek medical advice.

-

It is imperative to consult the safety data sheets for all reagents used in the synthesis and handling of this compound.

Section 6: Conclusion

Benzyl tert-butyl ethane-1,2-diyldicarbamate is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its defining feature—the orthogonal Cbz and Boc protecting groups—provides a strategic advantage for the controlled and sequential functionalization of the ethylenediamine scaffold. This capability is of particular importance in the fields of drug discovery, peptide synthesis, and materials science, where the precise construction of complex molecules is a prerequisite for success. By understanding its properties, synthesis, and applications as outlined in this guide, researchers can confidently and effectively leverage this valuable building block to advance their scientific objectives.

References

-

Material Safety Data Sheet. Available at: [Link]

-

Supporting Information. Available at: [Link]

-

Nature. Synthesis of orthogonally protected bacterial, rare-sugar and D-glycosamine building blocks. Available at: [Link]

-

AA Blocks. 57260-73-8 | MFCD00191871 | N-Boc-ethylenediamine. Available at: [Link]

- Google Patents. CN112979501A - Synthesis method of N-BOC-ethylenediamine.

-

ResearchGate. How to protect one amine group in ethylenediamine, it's possible?. Available at: [Link]

-

Synthetic Communications. Available at: [Link]

-

NIH. Synthesis and Optimization of Ethylenediamine-Based Zwitterion on Polymer Side Chain for Recognizing Narrow Tumorous pH Windows. Available at: [Link]

-

Pharmaffiliates. Benzyl tert-butyl ((1S,2R,4S)-4-(dimethylcarbamoyl)cyclohexane-1,2-diyl)dicarbamate. Available at: [Link]

-

ResearchGate. (PDF) Selective Mono-BOC Protection of Diamines. Available at: [Link]

-

PubChem. tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate. Available at: [Link]

-

Scientific Research Publishing. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Available at: [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]

- Google Patents. WO2024018394A1 - A process for the preparation of crystalline form a of n, n'-bis(2-aminoethyl)-1,2-ethanediamine tetrahydrochloride.

-

PubChem. C,C'-Bis(1,1-dimethylethyl) N,N'-1,2-ethanediylbis(carbamate). Available at: [Link]

Sources

An In-Depth Technical Guide to Benzyl tert-butyl ethane-1,2-diyldicarbamate and Related N-Protected Ethylenediamines

This technical guide provides a comprehensive overview of Benzyl tert-butyl ethane-1,2-diyldicarbamate, a key building block in synthetic organic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis, and analytical characterization. Furthermore, it clarifies the nuanced yet critical distinctions between similarly named N-protected ethylenediamine derivatives, offering a clear framework for their strategic application in complex molecular design and synthesis.

Introduction: The Strategic Importance of Orthogonal Protection in Diamine Chemistry

Ethylenediamine is a fundamental building block in the synthesis of a vast array of pharmacologically active compounds, ligands for catalysis, and functional materials. The presence of two primary amine groups offers a versatile scaffold for constructing complex molecular architectures. However, the symmetric and highly reactive nature of these amines necessitates a strategic approach to their manipulation. Direct, uncontrolled reactions often lead to a mixture of products, including polymers and symmetrically substituted derivatives, which can be challenging and costly to separate.

To achieve selective functionalization, chemists employ protecting groups. The core principle is to temporarily block one or more reactive sites, allowing for chemical transformations to be performed on other parts of the molecule. The subsequent removal of these protecting groups reveals the original functionality, ready for the next synthetic step. The true power of this strategy is realized through orthogonal protection , where multiple protecting groups can be removed under different, non-interfering conditions. This allows for the stepwise and highly controlled unmasking and reaction of specific amine groups within the same molecule.

This guide focuses on a specific and highly useful class of orthogonally protected ethylenediamines: the mixed carbamates. In particular, we will explore Benzyl tert-butyl ethane-1,2-diyldicarbamate , which features the commonly employed benzyloxycarbonyl (Cbz or Z) and tert-butoxycarbonyl (Boc) protecting groups. The differential lability of these groups—the Cbz group being susceptible to hydrogenolysis while the Boc group is removed under acidic conditions—makes this reagent a powerful tool for asymmetric synthesis.

Core Subject: Benzyl tert-butyl ethane-1,2-diyldicarbamate

This section provides a detailed profile of the primary molecule of interest, establishing its chemical identity and key properties.

Molecular Identity and Physicochemical Properties

Benzyl tert-butyl ethane-1,2-diyldicarbamate is a white to off-white solid at room temperature. Its core structure consists of an ethylenediamine backbone where the two nitrogen atoms are protected by a benzyloxycarbonyl (Cbz) group and a tert-butoxycarbonyl (Boc) group, respectively.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂N₂O₄ | [1][2] |

| Molecular Weight | 294.35 g/mol | [1][2] |

| CAS Number | 77153-05-0 | [1][2] |

| Appearance | Solid | - |

| Storage Conditions | Store at room temperature, sealed in a dry environment. For long-term storage, refrigeration (2-8°C) is recommended. | [2] |

The Logic of Orthogonal Deprotection

The synthetic utility of Benzyl tert-butyl ethane-1,2-diyldicarbamate is rooted in the distinct chemical conditions required to remove the Cbz and Boc protecting groups. This orthogonality is the cornerstone of its application in multi-step synthesis.

Caption: Orthogonal deprotection strategies for Benzyl tert-butyl ethane-1,2-diyldicarbamate.

This diagram illustrates the two distinct pathways for selective deprotection:

-

Hydrogenolysis: The benzyloxycarbonyl (Cbz) group is readily cleaved by catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst). This reaction is clean and typically proceeds under neutral conditions, leaving the acid-sensitive Boc group intact. This unmasks one amine for further functionalization.

-

Acidolysis: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. These conditions do not affect the Cbz group, allowing for the selective deprotection of the other amine.

This two-directional control is invaluable in the synthesis of complex molecules where the order of bond formation is critical, such as in the preparation of unsymmetrical ligands, peptide mimics, or drug candidates.

Navigating the Nomenclature: Related N-Protected Ethylenediamines

The term "ethane-1,2-diyldicarbamate" forms the basis for several related compounds. A frequent source of confusion arises from variations in the protecting groups attached. It is imperative for researchers to verify the exact structure, typically by its unique CAS number, to ensure the correct reagent is used.

Symmetrically Protected Derivatives

In contrast to the orthogonally protected subject of this guide, symmetrically protected ethylenediamines are also common.

-

Di-tert-butyl ethane-1,2-diyldicarbamate (Boc-NH-CH₂CH₂-NH-Boc): This compound features two Boc groups. Both are removed simultaneously under acidic conditions. It is primarily used to introduce a protected ethylenediamine unit into a molecule, with both amines being deprotected in a single, subsequent step.

Property Value Source Molecular Formula C₁₂H₂₄N₂O₄ [3] Molecular Weight 260.33 g/mol [3][4] CAS Number 33105-93-0 [3] -

Dibenzyl ethane-1,2-diyldicarbamate (Cbz-NH-CH₂CH₂-NH-Cbz): Protected with two Cbz groups, both are removed via hydrogenolysis. This reagent serves a similar purpose to its di-Boc counterpart but within synthetic routes that are incompatible with strong acids.

Other Variations

More complex derivatives exist, such as those with additional substituents on the nitrogen atoms.

-

Benzyl tert-butyl ethane-1,2-diylbis(methylcarbamate): In this structure, both nitrogen atoms are also N-methylated. This modification alters the steric and electronic properties of the molecule, as well as its reactivity.

Property Value Source Molecular Formula C₁₇H₂₆N₂O₄ [5] Molecular Weight 322.40 g/mol [5] CAS Number 1393747-21-1 [5]

The choice between these reagents is dictated entirely by the synthetic strategy, specifically the planned sequence of reactions and the compatibility of other functional groups present in the molecule.

Experimental Protocols: Synthesis and Characterization

The following section outlines a representative, generalized protocol for the synthesis of an orthogonally protected diamine. This serves as an illustrative example of the chemical principles involved.

Synthesis Workflow: Stepwise Protection

The synthesis of Benzyl tert-butyl ethane-1,2-diyldicarbamate typically involves a two-step, one-pot procedure starting from ethylenediamine. The key is to first mono-protect the diamine, isolate the intermediate (or proceed in situ), and then introduce the second, orthogonal protecting group.

Caption: Generalized workflow for the synthesis of orthogonally protected ethylenediamine.

Protocol Details:

-

Mono-Boc Protection:

-

Dissolve ethylenediamine (typically in large excess to favor mono-substitution) in a suitable solvent such as dichloromethane (DCM) in a flask cooled in an ice bath (0°C).

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM dropwise to the stirred ethylenediamine solution.

-

Allow the reaction to warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates the consumption of the limiting reagent.

-

The excess ethylenediamine and solvent are typically removed under reduced pressure. The crude mono-protected intermediate can often be used directly in the next step.

-

-

Cbz Protection:

-

Dissolve the crude mono-Boc protected intermediate in fresh DCM.

-

Add a base, such as triethylamine (Et₃N), to neutralize the HCl that will be generated.

-

Cool the solution to 0°C and slowly add benzyl chloroformate (Cbz-Cl).

-

Allow the reaction to proceed, monitoring by TLC or LC-MS.

-

Upon completion, perform an aqueous workup to remove salts. The organic layer is dried over a desiccant (e.g., Na₂SO₄), filtered, and concentrated.

-

The final product is purified, typically by flash column chromatography on silica gel.

-

Causality and Self-Validation:

-

Excess Diamine: Using an excess of ethylenediamine in the first step statistically favors the formation of the mono-protected species over the di-protected byproduct.

-

Slow Addition & Cooling: Both protection reactions are exothermic. Slow addition of the electrophilic reagents ((Boc)₂O and Cbz-Cl) at low temperature helps to control the reaction rate, minimize side reactions, and ensure safety.

-

In-Process Controls: The use of thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at each stage is a critical self-validating measure. It confirms the formation of the desired product and indicates the completion of the reaction, preventing unnecessary reaction time or the carry-over of unreacted starting materials into the next step.

Analytical Characterization

The identity and purity of the final product must be confirmed through rigorous analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.

-

¹H NMR: Expect to see characteristic peaks for the tert-butyl group (a singlet integrating to 9 protons around 1.4 ppm), the methylene protons of the ethylenediamine backbone (multiplets between 3.0-3.4 ppm), the methylene protons of the benzyl group (a singlet around 5.1 ppm), and the aromatic protons of the benzyl group (multiplets between 7.2-7.4 ppm). The NH protons will appear as broad signals.

-

¹³C NMR: Will show distinct signals for the carbonyls of the carbamates, the quaternary and methyl carbons of the tert-butyl group, the carbons of the ethylenediamine backbone, and the carbons of the benzyl group.

-

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. Electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

-

Infrared (IR) Spectroscopy: Will show characteristic N-H stretching bands, C=O stretching of the carbamate groups (around 1680-1720 cm⁻¹), and C-O stretching bands.

Conclusion: A Versatile Tool for Modern Synthesis

Benzyl tert-butyl ethane-1,2-diyldicarbamate and its related N-protected ethylenediamines are not merely chemical reagents; they are strategic tools that enable the efficient and controlled construction of complex molecular targets. The principle of orthogonal protection, embodied in the Cbz/Boc pairing, allows chemists to selectively address individual nitrogen atoms within a simple diamine scaffold, paving the way for the synthesis of novel therapeutics, catalysts, and materials. A thorough understanding of the subtle yet significant differences between these reagents, confirmed by their unique CAS numbers and analytical data, is essential for any researcher aiming to leverage their full synthetic potential.

References

- Di-tert-butyl ethane-1,2-diyldicarbam

- C,C'-Bis(1,1-dimethylethyl) N,N'-1,2-ethanediylbis(carbamate).

- Benzyl tert-butyl ethane-1,2-diylbis(methylcarbam

- Benzyl tert-butyl ethane-1,2-diyldicarbam

- Benzyl tert-butyl ethane-1,2-diyldicarbam

- Di-tert-butyl ethane-1,2-diyldicarbam

Sources

- 1. chemscene.com [chemscene.com]

- 2. 77153-05-0|Benzyl tert-butyl ethane-1,2-diyldicarbamate|BLD Pharm [bldpharm.com]

- 3. C,C'-Bis(1,1-dimethylethyl) N,N'-1,2-ethanediylbis(carbamate) | C12H24N2O4 | CID 5461750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 33105-93-0|Di-tert-butyl ethane-1,2-diyldicarbamate|BLD Pharm [bldpharm.com]

- 5. 1393747-21-1|Benzyl tert-butyl ethane-1,2-diylbis(methylcarbamate)|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Solubility of Benzyl tert-butyl ethane-1,2-diyldicarbamate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl tert-butyl ethane-1,2-diyldicarbamate. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of the compound's solubility in various organic solvents. It outlines the molecular factors governing its solubility, provides a detailed protocol for experimental solubility determination, and presents expected solubility profiles in a range of common organic solvents. This guide aims to be an essential resource for optimizing reaction conditions, purification processes, and formulation development involving Benzyl tert-butyl ethane-1,2-diyldicarbamate.

Introduction: Understanding Benzyl tert-butyl ethane-1,2-diyldicarbamate

Benzyl tert-butyl ethane-1,2-diyldicarbamate, also known as N-Cbz-N'-Boc-ethylenediamine, is a pivotal intermediate in organic synthesis, particularly in peptide chemistry and the development of pharmaceuticals.[1] Its structure incorporates two key protecting groups: the benzyloxycarbonyl (Cbz) group and the tert-butyloxycarbonyl (Boc) group, attached to an ethylenediamine backbone. These protecting groups enhance the compound's stability and allow for selective deprotection, making it a versatile building block in the synthesis of complex molecules.[1]

The solubility of this compound is a critical parameter that influences its handling, reaction kinetics, purification, and formulation. A thorough understanding of its behavior in different organic solvents is paramount for achieving optimal results in synthetic and developmental workflows. This guide provides the foundational knowledge and practical guidance necessary to effectively work with this compound.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[2] The molecular structure of Benzyl tert-butyl ethane-1,2-diyldicarbamate features both polar and non-polar characteristics, leading to a nuanced solubility profile.

Key Molecular Features Influencing Solubility:

-

Carbamate Groups: The two carbamate moieties (-NH-C(=O)-O-) are polar and capable of acting as both hydrogen bond donors (N-H) and acceptors (C=O, O-R).[3][4] This contributes to its solubility in polar solvents.

-

Benzyl Group: The aromatic benzyl group is non-polar and hydrophobic, favoring solubility in solvents with similar characteristics.

-

tert-Butyl Group: The bulky, aliphatic tert-butyl group is also non-polar and contributes to the compound's solubility in non-polar organic solvents.

-

Ethylenediamine Backbone: The ethylene bridge is a flexible, non-polar linker.

The interplay of these functional groups dictates the compound's affinity for different solvents. A solvent's ability to engage in hydrogen bonding, dipole-dipole interactions, or London dispersion forces with the solute will determine the extent of dissolution.

Expected Solubility Profile in Common Organic Solvents

| Solvent Class | Examples | Expected Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents can effectively solvate the polar carbamate groups through dipole-dipole interactions. DCM and DMF are explicitly mentioned as suitable solvents.[1] THF and ethyl acetate are also likely to be good solvents due to their polarity and ability to accept hydrogen bonds. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can engage in hydrogen bonding with the carbamate groups. However, the non-polar benzyl and tert-butyl groups may limit very high solubility compared to smaller, more polar solutes. |

| Non-Polar | Hexane, Toluene | Low to Moderate | The presence of the large non-polar benzyl and tert-butyl groups will allow for some solubility in these solvents through London dispersion forces. Toluene, with its aromatic ring, may show slightly better solubility than hexane due to potential π-stacking interactions with the benzyl group. |

| Ethers | Diethyl ether, tert-Butyl methyl ether (TBME) | Moderate | These solvents have some polar character and can act as hydrogen bond acceptors, but are less polar than alcohols or polar aprotic solvents. Recrystallization from TBME has been reported for a similar carbamate, suggesting moderate solubility at elevated temperatures and lower solubility at cold temperatures.[5] |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise solubility data, experimental determination is essential. The following protocol outlines a reliable method for determining the solubility of Benzyl tert-butyl ethane-1,2-diyldicarbamate in a given organic solvent. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment

-

Benzyl tert-butyl ethane-1,2-diyldicarbamate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of Benzyl tert-butyl ethane-1,2-diyldicarbamate.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of Benzyl tert-butyl ethane-1,2-diyldicarbamate to a vial. The excess solid is crucial to ensure that the solution becomes saturated.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[2][6] The time required may vary depending on the solvent and the compound.

-

-

Sampling and Analysis:

-

After the equilibration period, stop the stirring and allow the excess solid to settle for at least 2 hours.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any suspended solid particles.

-

Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Factors Influencing Solubility

Several factors can influence the solubility of Benzyl tert-butyl ethane-1,2-diyldicarbamate:

-

Temperature: Generally, the solubility of solids in organic solvents increases with temperature.[3] This is an important consideration for processes like recrystallization, where the compound is dissolved in a hot solvent and then precipitated by cooling.[5]

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic approach to solvent screening, covering a range of polarities, is recommended.

-

Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a highly purified sample for accurate determinations.

-

pH (in aqueous or protic systems): While this guide focuses on organic solvents, if the compound is used in a mixed solvent system containing water or protic solvents, the pH can influence the protonation state of the carbamate nitrogens, thereby affecting solubility.[3]

Conclusion

Benzyl tert-butyl ethane-1,2-diyldicarbamate exhibits a versatile solubility profile due to the presence of both polar carbamate groups and non-polar benzyl and tert-butyl moieties. It is expected to be highly soluble in polar aprotic solvents like dichloromethane and DMF, with moderate to good solubility in alcohols and some ethers, and lower solubility in non-polar hydrocarbons. For precise applications, the experimental protocol provided in this guide offers a robust method for determining its solubility in any solvent of interest. This knowledge is indispensable for the rational design of synthetic routes, purification strategies, and the formulation of products containing this important chemical intermediate.

References

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Chem-Impex. (n.d.). N-Boc-ethylenediamine.

- Solubility of Things. (n.d.). Carbamic acid.

- PubChem. (n.d.). N-BOC-ethylenediamine | C7H16N2O2 | CID 187201.

- ResearchGate. (2014, June 16). Can CC(Cellulose Carbamate) be dissolved in any organic solvent?.

- CymitQuimica. (n.d.). CAS 77153-05-0: N-Cbz-N'-Boc-ethylenediamine.

- Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure.

- ChemicalBook. (2025, November 25). N-Boc-Ethylenediamine | 57260-73-8.

- Sigma-Aldrich. (n.d.). N-Boc-ethylenediamine ≥98.0 (NT) tert-Butyl N-(2-aminoethyl)

- ResearchGate. (2005, January). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide.

- PubMed Central. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.

Sources

- 1. CAS 77153-05-0: N-Cbz-N'-Boc-ethylenediamine | CymitQuimica [cymitquimica.com]

- 2. chem.ws [chem.ws]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Researcher's Guide to the Selective Synthesis of Mono-Boc Protected Ethylenediamine

An In-depth Technical Guide for Chemical Synthesis and Drug Development Professionals

Abstract

N-(tert-butoxycarbonyl)ethylenediamine (N-Boc-ethylenediamine) is a cornerstone building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its two primary amine groups, where one is masked by the acid-labile Boc protecting group, allowing for selective functionalization of the free amine.[1][2] However, achieving selective mono-protection of the symmetrical and highly reactive ethylenediamine starting material is a significant challenge, frequently resulting in mixtures containing unreacted starting material and the undesired di-protected byproduct.[1] This guide provides an in-depth analysis of the core synthetic strategies, explains the mechanistic principles governing selectivity, details field-proven experimental protocols, and offers comprehensive troubleshooting advice for the successful synthesis and purification of high-purity N-Boc-ethylenediamine.

Introduction: The Synthetic Challenge

Ethylenediamine is a versatile C2 building block, but its symmetric nature, with two nucleophilic amine groups of equal reactivity, complicates selective modification. The primary challenge in synthesizing N-Boc-ethylenediamine is controlling the reaction stoichiometry to favor the addition of only one tert-butoxycarbonyl (Boc) group. The formation of the di-Boc protected byproduct is a common and often significant side reaction.[1]

Several factors influence the ratio of mono- to di-protected product:

-

Stoichiometry: The relative amounts of ethylenediamine and the Boc-protecting agent, typically di-tert-butyl dicarbonate ((Boc)₂O).

-

Reaction Conditions: Temperature, solvent, and the rate of addition of reagents play a crucial role in controlling the reaction kinetics.[1]

-

pH and Acidity: Modulating the nucleophilicity of the amine groups through protonation is a key strategy for enhancing selectivity.[3][4]

This guide will explore methodologies that leverage these factors to provide reliable and scalable access to the target compound.

Core Synthetic Strategies

Two primary strategies have proven effective for the selective mono-Boc protection of ethylenediamine: Direct Protection under Controlled Conditions and In Situ Mono-protonation . A third, multi-step approach offers an alternative for large-scale synthesis.[5][6]

Strategy 1: Direct Protection via Kinetic Control

This is the most straightforward approach, relying on kinetic control to favor mono-substitution. The reaction involves the slow addition of (Boc)₂O to a solution of ethylenediamine.

Mechanism: The reaction proceeds via nucleophilic attack of one of the amine's nitrogen atoms on an electrophilic carbonyl carbon of the (Boc)₂O molecule.[7] After the first addition, the electron-withdrawing nature of the newly formed carbamate group slightly deactivates the remaining free amine, slowing the rate of the second protection reaction. However, this deactivation is often insufficient to prevent di-protection completely.

To maximize the yield of the mono-protected product, the following principles are applied:

-

Use of Excess Diamine: Employing a large excess of ethylenediamine statistically favors the reaction of (Boc)₂O with an unprotected molecule rather than a mono-protected one. However, this is not always economically viable for more valuable diamines.[1][8]

-

Slow Reagent Addition: Adding the (Boc)₂O solution dropwise to the diamine solution keeps the instantaneous concentration of the protecting agent low, minimizing the chance of a second reaction.[1]

-

Low Temperature: Conducting the reaction at 0°C helps to control the exothermic nature of the reaction and further tempers the reaction rate, enhancing selectivity.[1]

Strategy 2: In Situ Mono-protonation for Enhanced Selectivity

A more elegant and highly effective method involves the selective deactivation of one amine group by protonation. By adding one molar equivalent of a strong acid, an equilibrium is established between the free diamine, the mono-protonated salt, and the di-protonated salt. The mono-protonated species, having only one free nucleophilic amine, becomes the primary reactant for the Boc-anhydride.[3][9]

This approach significantly improves selectivity and often results in higher yields of the desired mono-Boc product without the need for a large excess of the diamine.[3][9] Various acid sources can be used, including HCl gas, or reagents that generate HCl in situ, such as chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂).[4][10]

Strategy 3: Multi-Step Synthesis for Scalability

For large-scale industrial production, an alternative two-step route starting from 2-aminoacetonitrile has been developed. This method avoids the selectivity issues of direct protection.[5][6]

-

Boc-Protection: 2-aminoacetonitrile is first protected with (Boc)₂O to yield N-Boc-2-aminoacetonitrile.

-

Nitrile Reduction: The cyano group is then reduced, typically via catalytic hydrogenation (e.g., using Raney nickel), to afford the primary amine, yielding the final N-Boc-ethylenediamine product in high yield.[5]

This method is particularly advantageous for producing large quantities as it circumvents the difficult purification often associated with direct protection methods.[5]

Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for the two primary laboratory-scale synthetic strategies.

Protocol 1: Direct Protection with Kinetic Control

This protocol emphasizes slow addition and temperature control to maximize mono-protection.

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM)

-

Sodium Hydroxide (NaOH) solution (2N)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylenediamine (e.g., 6.0 g, 100 mmol, 4 eq) in dichloromethane (100 mL).

-

Cool the solution to 0°C using an ice bath with vigorous stirring.[1]

-

In a separate flask, dissolve di-tert-butyl dicarbonate (e.g., 5.45 g, 25 mmol, 1 eq) in dichloromethane (100 mL).

-

Transfer the (Boc)₂O solution to a dropping funnel and add it dropwise to the cooled, stirring ethylenediamine solution over a period of 1-2 hours.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 75 mL) and brine (1 x 75 mL).[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

-

The crude product will be an oil containing the desired mono-Boc product, unreacted ethylenediamine, and the di-Boc byproduct, requiring further purification.

Protocol 2: Selective Protection via Mono-protonation

This protocol utilizes an equivalent of acid to enhance selectivity, leading to a cleaner reaction profile.

Materials:

-

Ethylenediamine

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl) or HCl gas

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Diethyl ether

-

Sodium Hydroxide (NaOH) solution (2N)

-

Dichloromethane (DCM)

Procedure:

-

Add anhydrous methanol (e.g., 150 mL) to a flask and cool to 0°C under stirring.

-

Carefully add one equivalent of an HCl source. For example, add freshly distilled Me₃SiCl (e.g., 50.5 g, 0.466 mol, 1 eq) dropwise.[4] Alternatively, bubble HCl gas (17 g, 0.466 mol, 1 eq) through the solution.[3][9]

-

To this acidic methanol solution, carefully add ethylenediamine (28 g, 0.466 mol, 1 eq) at 0°C.[3][9]

-

Allow the mixture to stir for 15-30 minutes at room temperature.

-

Add a solution of (Boc)₂O (101 g, 0.466 mol, 1 eq) in methanol (200 mL) to the reaction mixture.[3][9]

-

Stir the resulting solution for 1-2 hours at room temperature.

-

Remove the methanol under reduced pressure.

-

Add water (50 mL) and wash the aqueous layer with diethyl ether (2 x 75 mL) to remove the di-Boc byproduct and other neutral impurities.[4]

-

Adjust the pH of the aqueous layer to >12 by adding 2N NaOH solution.[4]

-

Extract the basic aqueous layer with dichloromethane (3 x 50 mL).[4]

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc protected ethylenediamine, often with high purity.[9]

Purification Strategies

Purification is a critical step, as the physical properties of the starting material, product, and byproduct can be similar.

-

Acid-Base Extraction: This is the most effective method. The mono-Boc product, having a free basic amine, can be separated from the neutral di-Boc byproduct. As described in Protocol 2, the crude mixture can be treated with acid. The protonated mono-Boc product and unreacted ethylenediamine will move to the aqueous layer, while the di-Boc byproduct remains in the organic layer and can be washed away. Subsequent basification of the aqueous layer allows for the extraction of the pure mono-Boc product into a fresh organic phase.[4]

-

Column Chromatography: While effective, this method can be challenging on a large scale. The polar nature of the free amine often requires a polar eluent system, such as chloroform/methanol.[11][12] Adding a small amount of a base like triethylamine to the mobile phase can help prevent the product from sticking to the acidic silica gel.[11]